molecular formula C24H18N8O4 B448900 1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE

1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE

Cat. No.: B448900
M. Wt: 482.5g/mol
InChI Key: VMQQWFIGPXLBMC-RYQLWAFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide is a complex organic compound that features a triazole ring, nitrophenyl group, and dibenzylidene moieties

Preparation Methods

The synthesis of N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions

Scientific Research Applications

N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide can be compared to other triazole derivatives, such as:

    1,2,4-Triazole: A simpler triazole compound used in various applications, including as an antifungal agent.

    1,3,4-Thiadiazole: Another heterocyclic compound with applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H18N8O4

Molecular Weight

482.5g/mol

IUPAC Name

4-N,5-N-bis[(E)-benzylideneamino]-1-(4-nitrophenyl)triazole-4,5-dicarboxamide

InChI

InChI=1S/C24H18N8O4/c33-23(28-25-15-17-7-3-1-4-8-17)21-22(24(34)29-26-16-18-9-5-2-6-10-18)31(30-27-21)19-11-13-20(14-12-19)32(35)36/h1-16H,(H,28,33)(H,29,34)/b25-15+,26-16+

InChI Key

VMQQWFIGPXLBMC-RYQLWAFASA-N

SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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